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molecular formula C3H4N2 B1589465 Imidazole-d4 CAS No. 6923-01-9

Imidazole-d4

Cat. No. B1589465
M. Wt: 72.1 g/mol
InChI Key: RAXXELZNTBOGNW-MSWVZFBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531553B2

Procedure details

A flask was charged with 3-(2-pyrrolin-1-yl-ethoxy)-5-trifluoromethyl-phenylamine (Step C), (560.0 mg, 2 mmol) and CH2Cl2 (10 mL) and placed in an ice bath. To this solution, 1,1-thiocarbonyldiimidazole (463 mg, 2.6 mmol) was added and the reaction was warmed to RT. After 4 h, the solvent was concentrated in vacuo and the residual yellow solid was titrated with acetone to yield the title compound as a 1/1 mixture with imidazole. This mixture was used directly in the next step.
Name
3-(2-pyrrolin-1-yl-ethoxy)-5-trifluoromethyl-phenylamine
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
463 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][O:8][C:9]2[CH:10]=[C:11]([NH2:19])[CH:12]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:14]=2)[CH2:5][CH2:4][CH:3]=[CH:2]1.[CH:20]1[N:24]=[CH:23][N:22]([C:25](N2C=NC=C2)=[S:26])[CH:21]=1>C(Cl)Cl>[N:19]([C:11]1[CH:10]=[C:9]([CH:14]=[C:13]([C:15]([F:17])([F:18])[F:16])[CH:12]=1)[O:8][CH2:7][CH2:6][N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[C:25]=[S:26].[NH:22]1[CH:21]=[CH:20][N:24]=[CH:23]1

Inputs

Step One
Name
3-(2-pyrrolin-1-yl-ethoxy)-5-trifluoromethyl-phenylamine
Quantity
560 mg
Type
reactant
Smiles
N1(C=CCC1)CCOC=1C=C(C=C(C1)C(F)(F)F)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
463 mg
Type
reactant
Smiles
C1=CN(C=N1)C(=S)N2C=CN=C2

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in an ice bath
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N(=C=S)C=1C=C(OCCN2CCCC2)C=C(C1)C(F)(F)F
Name
Type
product
Smiles
N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07531553B2

Procedure details

A flask was charged with 3-(2-pyrrolin-1-yl-ethoxy)-5-trifluoromethyl-phenylamine (Step C), (560.0 mg, 2 mmol) and CH2Cl2 (10 mL) and placed in an ice bath. To this solution, 1,1-thiocarbonyldiimidazole (463 mg, 2.6 mmol) was added and the reaction was warmed to RT. After 4 h, the solvent was concentrated in vacuo and the residual yellow solid was titrated with acetone to yield the title compound as a 1/1 mixture with imidazole. This mixture was used directly in the next step.
Name
3-(2-pyrrolin-1-yl-ethoxy)-5-trifluoromethyl-phenylamine
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
463 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][O:8][C:9]2[CH:10]=[C:11]([NH2:19])[CH:12]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:14]=2)[CH2:5][CH2:4][CH:3]=[CH:2]1.[CH:20]1[N:24]=[CH:23][N:22]([C:25](N2C=NC=C2)=[S:26])[CH:21]=1>C(Cl)Cl>[N:19]([C:11]1[CH:10]=[C:9]([CH:14]=[C:13]([C:15]([F:17])([F:18])[F:16])[CH:12]=1)[O:8][CH2:7][CH2:6][N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[C:25]=[S:26].[NH:22]1[CH:21]=[CH:20][N:24]=[CH:23]1

Inputs

Step One
Name
3-(2-pyrrolin-1-yl-ethoxy)-5-trifluoromethyl-phenylamine
Quantity
560 mg
Type
reactant
Smiles
N1(C=CCC1)CCOC=1C=C(C=C(C1)C(F)(F)F)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
463 mg
Type
reactant
Smiles
C1=CN(C=N1)C(=S)N2C=CN=C2

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in an ice bath
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N(=C=S)C=1C=C(OCCN2CCCC2)C=C(C1)C(F)(F)F
Name
Type
product
Smiles
N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07531553B2

Procedure details

A flask was charged with 3-(2-pyrrolin-1-yl-ethoxy)-5-trifluoromethyl-phenylamine (Step C), (560.0 mg, 2 mmol) and CH2Cl2 (10 mL) and placed in an ice bath. To this solution, 1,1-thiocarbonyldiimidazole (463 mg, 2.6 mmol) was added and the reaction was warmed to RT. After 4 h, the solvent was concentrated in vacuo and the residual yellow solid was titrated with acetone to yield the title compound as a 1/1 mixture with imidazole. This mixture was used directly in the next step.
Name
3-(2-pyrrolin-1-yl-ethoxy)-5-trifluoromethyl-phenylamine
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
463 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][O:8][C:9]2[CH:10]=[C:11]([NH2:19])[CH:12]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:14]=2)[CH2:5][CH2:4][CH:3]=[CH:2]1.[CH:20]1[N:24]=[CH:23][N:22]([C:25](N2C=NC=C2)=[S:26])[CH:21]=1>C(Cl)Cl>[N:19]([C:11]1[CH:10]=[C:9]([CH:14]=[C:13]([C:15]([F:17])([F:18])[F:16])[CH:12]=1)[O:8][CH2:7][CH2:6][N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[C:25]=[S:26].[NH:22]1[CH:21]=[CH:20][N:24]=[CH:23]1

Inputs

Step One
Name
3-(2-pyrrolin-1-yl-ethoxy)-5-trifluoromethyl-phenylamine
Quantity
560 mg
Type
reactant
Smiles
N1(C=CCC1)CCOC=1C=C(C=C(C1)C(F)(F)F)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
463 mg
Type
reactant
Smiles
C1=CN(C=N1)C(=S)N2C=CN=C2

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in an ice bath
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N(=C=S)C=1C=C(OCCN2CCCC2)C=C(C1)C(F)(F)F
Name
Type
product
Smiles
N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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